Neryl propionate

Description

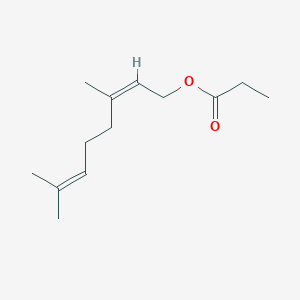

Structure

3D Structure

Properties

IUPAC Name |

[(2Z)-3,7-dimethylocta-2,6-dienyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHQEILESTMQU-XFXZXTDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC/C=C(/C)\CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883167 | |

| Record name | Neryl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless, oily liquid/ether, fruity, jasmine, rose odour | |

| Record name | Neryl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/291/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233.00 °C. @ 760.00 mm Hg | |

| Record name | Neryl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water; soluble in alcohol, 1 ml in 15 ml 70% alcohol (in ethanol) | |

| Record name | Neryl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Neryl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/291/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.89-0.91 (d20/4) | |

| Record name | Neryl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/291/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-91-9 | |

| Record name | Neryl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neryl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neryl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neryl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAS39QE02Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neryl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Neryl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of neryl propionate, a monoterpene ester known for its fruity and floral aroma. The information presented herein is intended for use by researchers, scientists, and professionals in the fields of chemistry, pharmacology, and drug development. This document details the physicochemical properties, synthesis, reactivity, and spectroscopic data of neryl propionate, supported by generalized experimental protocols and visual diagrams to facilitate understanding and application in a laboratory setting.

Physicochemical Properties of Neryl Propionate

Neryl propionate, also known as (Z)-3,7-dimethyl-2,6-octadien-1-yl propanoate, is a colorless, oily liquid.[1] Its characteristic sweet, fruity, and floral scent has led to its use as a fragrance and flavoring agent.[1][2] The key quantitative physicochemical properties of neryl propionate are summarized in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of Neryl Propionate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₂O₂ | [3] |

| Molecular Weight | 210.31 g/mol | [3] |

| CAS Number | 105-91-9 | [3] |

| Appearance | Colorless, oily liquid | [1] |

| Odor | Fruity, floral, sweet, reminiscent of jasmine and rose | [1][2] |

| Boiling Point | 233 °C at 760 mmHg | [1] |

| Density | Approximately 0.9 g/cm³ | [1] |

| Refractive Index | 1.453 - 1.463 at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in alcohol and other organic solvents. | [1] |

| Vapor Pressure | 0.003 mmHg at 25 °C (estimated) | [4] |

| Flash Point | 110 °C (230 °F) | [4] |

Synthesis and Reactivity

Neryl propionate is typically synthesized via the Fischer esterification of nerol with propionic acid, using an acid catalyst such as sulfuric acid.[2] This reaction is reversible and is driven to completion by removing water as it is formed. As a carboxylic ester, neryl propionate's reactivity is characterized by hydrolysis, which can be catalyzed by either acid or base, to yield nerol and propionic acid.

Spectroscopic Data

The structural elucidation of neryl propionate is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum of neryl propionate shows characteristic fragmentation patterns for a monoterpene ester. The instrument used for obtaining reference data is a HITACHI M-80B.[1]

-

13C NMR Spectroscopy: The 13C NMR spectrum provides detailed information about the carbon skeleton of the molecule. Reference spectra have been obtained using a Bruker WH-90 instrument.[1]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and characterization of neryl propionate. These protocols are based on standard laboratory procedures for similar compounds and should be adapted as necessary for specific experimental conditions.

This protocol describes a representative procedure for the synthesis of neryl propionate from nerol and propionic acid.

Materials:

-

Nerol

-

Propionic acid

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nerol and a slight excess of propionic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propionic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude neryl propionate.

-

Purify the crude product by vacuum distillation to obtain pure neryl propionate.

The boiling point can be determined using a distillation apparatus or a micro-boiling point apparatus. The observed boiling point should be corrected to standard pressure (760 mmHg).

The density of the purified liquid can be measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20 °C).

GC-MS is used to assess the purity of the synthesized neryl propionate and confirm its identity.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), then ramp to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV, with a mass scan range of m/z 40-300.[5]

1H and 13C NMR spectra are recorded to confirm the structure of the synthesized ester.

Typical NMR Parameters:

-

Solvent: Deuterated chloroform (CDCl₃).

-

Instrument: A 300 MHz or higher NMR spectrometer.

-

1H NMR: Acquire a standard proton spectrum.

-

13C NMR: Acquire a proton-decoupled 13C spectrum. For quantitative analysis, inverse-gated decoupling with a sufficient relaxation delay should be used.[6]

Biological Activity

Neryl propionate has been investigated for its potential biological activities. It has shown promise as an antifungal agent against Candida albicans and Aspergillus niger. Additionally, it has been identified as an activator of the human Transient Receptor Potential Ankylin 1 (TRPA1) channel, a target of interest in pain and inflammation research.[7]

The antifungal activity can be assessed using a broth microdilution method.

Procedure:

-

Prepare a stock solution of neryl propionate in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in a 96-well microtiter plate containing a fungal growth medium.

-

Inoculate each well with a standardized suspension of the test fungus (C. albicans or A. niger).

-

Incubate the plates at an appropriate temperature (e.g., 35 °C for C. albicans, 28 °C for A. niger) for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Activation of the TRPA1 channel can be measured using a calcium imaging assay in cells expressing the channel (e.g., HEK293 cells).

Procedure:

-

Culture HEK293 cells stably expressing human TRPA1 on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Mount the coverslip on a perfusion chamber of a fluorescence microscope.

-

Perfuse the cells with a buffer solution and establish a baseline fluorescence.

-

Apply neryl propionate at various concentrations and record the changes in intracellular calcium concentration, indicated by changes in fluorescence.

-

Use a known TRPA1 agonist (e.g., allyl isothiocyanate) as a positive control.

Visualizations

To illustrate the experimental workflow and logical relationships discussed in this guide, the following diagrams are provided.

Caption: Workflow for the synthesis and characterization of neryl propionate.

Caption: Known biological interactions of neryl propionate.

References

- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neryl propionate | C13H22O2 | CID 5365982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. neryl propionate, 105-91-9 [thegoodscentscompany.com]

- 5. nist.gov [nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | TRPA1-dependent and -independent activation by commonly used preservatives [frontiersin.org]

Neryl Propionate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of neryl propionate, a monoterpene ester with applications in the flavor, fragrance, and potentially pharmaceutical industries. This document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its antifungal and pheromonal effects are provided to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical Identification and Properties

Neryl propionate, a naturally occurring ester, is recognized for its sweet, fruity, and floral aroma.[1] Its fundamental identification and key physicochemical properties are summarized below.

Table 1: Chemical Identification of Neryl Propionate

| Identifier | Value | Citation |

| CAS Number | 105-91-9 | [2][3] |

| IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] propanoate | [2] |

| Synonyms | Neryl propanoate, (Z)-3,7-Dimethyl-2,6-octadien-1-yl propanoate, cis-3,7-Dimethyl-2,6-octadien-1-ol propionate | [2][4][5] |

| Molecular Formula | C₁₃H₂₂O₂ | [2][6] |

| Molecular Weight | 210.32 g/mol | [4][6] |

Table 2: Physicochemical Properties of Neryl Propionate

| Property | Value | Citation |

| Appearance | Colorless liquid | [4] |

| Odor | Sweet, fruity, floral, jam-like | [1][4] |

| Boiling Point | 253 °C | [4] |

| Flash Point | 110 °C (230 °F) | [3][5] |

| Density | 0.9 g/cm³ | [4] |

| Refractive Index | 1.453 - 1.463 at 20°C | [4] |

| Solubility | Insoluble in water; soluble in alcohol | [4] |

Synthesis of Neryl Propionate

Neryl propionate is primarily synthesized through the esterification of nerol with propionic acid. Both chemical and enzymatic methods can be employed.

Chemical Synthesis: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed method for producing esters from carboxylic acids and alcohols.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine nerol (1 equivalent) and propionic acid (1.5 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.

-

Reaction: Heat the mixture to reflux (approximately 120-140°C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude neryl propionate. Further purification can be achieved by vacuum distillation.

Enzymatic Synthesis

Enzymatic synthesis offers a "greener" alternative with high specificity and milder reaction conditions. Lipases are commonly used catalysts for this transesterification.

-

Reaction Setup: In a temperature-controlled shaker, combine nerol and an acyl donor such as propionyl anhydride or vinyl propionate.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking for several hours to days, depending on the desired conversion.

-

Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

Purification: The product can be purified from the remaining reactants by vacuum distillation.

Synthesis Workflow for Neryl Propionate

Biological Activities

Neryl propionate has demonstrated notable biological activities, particularly as an antifungal agent and an insect pheromone.

Antifungal Activity

Neryl propionate has been reported to exhibit antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus niger.[4] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

-

Preparation of Neryl Propionate Stock Solution: Dissolve neryl propionate in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the neryl propionate stock solution in a suitable broth medium (e.g., RPMI-1640) to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) adjusted to a specific concentration (e.g., 1-5 x 10³ colony-forming units (CFU)/mL).

-

Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include positive (fungus only) and negative (broth only) controls. Incubate the plate at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of neryl propionate that visibly inhibits fungal growth.

Antifungal Susceptibility Testing Workflow

Pheromonal Activity

Neryl propionate has been identified as a component of the aggregation pheromone of certain mite species.[4] Its attractant properties can be evaluated using a Y-tube olfactometer.

-

Olfactometer Setup: A Y-tube olfactometer is used, which consists of a central tube that bifurcates into two arms. A purified and humidified air stream is passed through each arm.

-

Odor Source: A filter paper treated with a specific concentration of neryl propionate dissolved in a solvent (e.g., hexane) is placed in one arm's odor chamber. A filter paper with the solvent alone is placed in the other arm as a control.

-

Mite Introduction: Individual mites are introduced at the base of the central tube.

-

Behavioral Observation: The choice of the mite to move into either the treatment or the control arm is recorded. A choice is typically considered made when the mite crosses a defined line in one of the arms.

-

Data Analysis: The number of mites choosing the treatment arm versus the control arm is statistically analyzed (e.g., using a chi-square test) to determine if there is a significant preference for the neryl propionate.

Logical Flow of a Y-Tube Olfactometer Assay

Applications and Future Perspectives

Neryl propionate's pleasant aroma makes it a valuable ingredient in the formulation of fragrances for perfumes, cosmetics, and other consumer products.[3] It is also used as a flavoring agent in the food industry.[2]

The demonstrated antifungal activity of neryl propionate suggests its potential for development as a therapeutic agent for fungal infections. Further research is warranted to explore its mechanism of action, in vivo efficacy, and safety profile. Its role as a mite pheromone could be exploited in pest management strategies, such as in lure-and-trap systems.

Conclusion

Neryl propionate is a versatile monoterpene ester with established applications and promising potential in various scientific and industrial fields. This guide has provided a detailed overview of its properties, synthesis, and biological activities, along with practical experimental protocols to facilitate further research and development.

References

The Occurrence and Analysis of Neryl Propionate in Nature: A Technical Guide

Abstract

Neryl propionate, a monoterpene ester recognized for its sweet, fruity, and floral aroma, is a naturally occurring compound found in a variety of plant species. This technical guide provides an in-depth overview of the primary natural sources of neryl propionate, with a particular focus on its prevalence in the essential oils of Helichrysum species. This document summarizes the quantitative data on its occurrence, details the experimental protocols for its extraction and analysis, and presents a visual workflow for its characterization from natural matrices. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Occurrence of Neryl Propionate

Neryl propionate has been identified as a constituent in a range of botanical sources. The most significant concentrations are consistently reported in the essential oils derived from various species of the genus Helichrysum, commonly known as everlasting or curry plant.[1][2][3][4] Other plants have also been reported to contain neryl propionate, although typically in lower concentrations. These include hop oil, lemon, bitter orange, wormwood, Bellis perennis (common daisy), Apium graveolens (celery), and Rhanterium epapposum.[5]

Quantitative Data on Neryl Propionate Occurrence

The concentration of neryl propionate in essential oils can vary significantly based on the plant's geographical origin, subspecies, the part of the plant used for extraction, and the developmental stage at harvest. The following table provides a summary of the reported quantitative data for neryl propionate in various natural sources.

| Natural Source | Plant Part | Percentage of Neryl Propionate in Essential Oil (%) | Reference(s) |

| Helichrysum italicum subsp. italicum | Flowering aerial parts | ≥ 5.0 | [2] |

| Helichrysum italicum subsp. microphyllum | Flowers | 1.9 - 15.6 | [5] |

| Helichrysum italicum subsp. microphyllum | Stems | 11.9 - 13.2 | [5] |

| Helichrysum italicum (from America) | Not specified | 6.53 | [1] |

| Helichrysum italicum | Not specified | 4.6 - 5.6 | [6] |

| Helichrysum italicum | Not specified | 5.1 | [6] |

| Lemon Oil (Citrus limon) | Peel | 0.007 | [1] |

| Wormwood Oil (Artemisia absinthium) | Not specified | 0.52 | [1] |

Experimental Protocols for Extraction and Analysis

The identification and quantification of neryl propionate from natural sources predominantly involve extraction of the essential oil followed by chromatographic analysis.

Extraction of Essential Oils

Hydrodistillation: This is a common method for extracting essential oils from plant material.[3]

-

Apparatus: A Clevenger-type apparatus is typically used.

-

Procedure:

-

The plant material (e.g., flowering aerial parts of Helichrysum italicum) is placed in a flask with a sufficient volume of water.

-

The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and is directed into a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a separator where the oil, being less dense than water, forms a layer on top and can be collected.

-

The collected oil is then dried over anhydrous sodium sulfate to remove any residual water.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds like neryl propionate in essential oils.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer detector.

-

Detailed Protocol for Helichrysum italicum Essential Oil Analysis: [5]

-

Gas Chromatograph: Hewlett Packard 5890 series II or equivalent.

-

Column: Fused silica capillary DB-5MS (5% phenylmethylpolysiloxane), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

-

Injector: Split-splitless injector operated at 200°C with a split ratio of 1:20.

-

Oven Temperature Program:

-

Initial temperature: 60°C.

-

Ramp: 3°C/min to 180°C.

-

Hold: Isothermal at 180°C for 15 minutes.

-

-

Carrier Gas: Helium at a flow rate of 0.9 mL/min.

-

Injection Volume: 1 µL of a 1% (w/v) solution of the essential oil in hexane.

-

-

Mass Spectrometer: HP 5971A Mass Selective Detector or equivalent.

-

Interface Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Voltage: 70 eV.

-

Mass Range: 40-500 amu.

-

Ion Source Temperature: 180°C.

-

-

Compound Identification: The identification of neryl propionate is achieved by comparing its mass spectrum and retention time with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of neryl propionate is calculated from the peak area in the GC chromatogram relative to the total peak area of all identified compounds. For more accurate quantification, an internal standard can be used.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of neryl propionate from a plant source.

Caption: Workflow for neryl propionate extraction and analysis.

Conclusion

Neryl propionate is a noteworthy natural ester with its primary and most abundant sources being the essential oils of various Helichrysum species. Its presence in other plants is generally minor. The established methods of hydrodistillation for extraction and GC-MS for analysis provide a robust framework for the isolation and characterization of this compound. The information presented in this guide offers a solid foundation for researchers and professionals seeking to explore the properties and potential applications of neryl propionate.

References

- 1. neryl propionate, 105-91-9 [thegoodscentscompany.com]

- 2. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]

- 3. Helichrysum italicum: From Extraction, Distillation, and Encapsulation Techniques to Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

A Technical Guide to the Biosynthesis of Neryl Propionate in Plants

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Neryl propionate is a volatile ester compound contributing to the characteristic floral and fruity aromas of various plants.[1][2] As a valuable component in the flavor, fragrance, and pharmaceutical industries, understanding its biosynthesis is critical for metabolic engineering and synthetic biology applications. This technical guide provides a comprehensive overview of the neryl propionate biosynthetic pathway in plants. It details the synthesis of its core precursors, nerol and propionyl-CoA, the final enzymatic esterification, and presents relevant quantitative data and experimental protocols for researchers.

The Neryl Propionate Biosynthetic Pathway: An Overview

The biosynthesis of neryl propionate is a convergent pathway that combines two distinct metabolic routes: the terpenoid pathway for the synthesis of the alcohol moiety (nerol) and amino acid catabolism for the acyl moiety (propionyl-CoA). The final step involves the esterification of these two precursors, a reaction catalyzed by an Alcohol Acyltransferase (AAT).[3][4]

Biosynthesis of the Nerol Moiety

Nerol is an acyclic monoterpene alcohol that serves as the alcohol precursor for neryl propionate.[5] Its carbon skeleton originates from the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[6] In plants, these precursors are primarily synthesized in the plastids via the Methylerythritol 4-Phosphate (MEP) pathway.[7][8]

The key steps are:

-

IPP and DMAPP Synthesis: The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce IPP and DMAPP.[7]

-

Formation of Neryl Diphosphate (NPP): Unlike many monoterpenes derived from the trans-isomer geranyl diphosphate (GPP), specific monoterpenes like nerol are synthesized from the cis-isomer, neryl diphosphate (NPP).[6] This reaction is catalyzed by a Neryl Diphosphate Synthase (NDPS1), which condenses IPP and DMAPP.[6]

-

Conversion to Nerol: NPP is then converted to nerol by the action of a specific monoterpene synthase, Nerol Synthase (NES).[5]

References

- 1. Neryl propionate|lookchem [lookchem.com]

- 2. neryl propionate, 105-91-9 [thegoodscentscompany.com]

- 3. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 5. Whole genome sequencing and metabolomics analyses reveal the biosynthesis of nerol in a multi-stress-tolerant Meyerozyma guilliermondii GXDK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoterpenes in the glandular trichomes of tomato are synthesized from a neryl diphosphate precursor rather than geranyl diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Neryl propionate safety and toxicity data

An In-depth Technical Guide to the Safety and Toxicity of Neryl Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl propionate (CAS No. 105-91-9) is a chemical ester with the molecular formula C13H22O2.[1][][3] It is a clear, colorless liquid characterized by a sweet, fruity, and floral odor reminiscent of jam, rose, and citrus.[1][4][5] Due to these organoleptic properties, it is utilized as a flavoring agent in foods and as a fragrance component in perfumes, cosmetics, and other consumer products.[5][6] Its regulatory status includes approval as a food additive by the U.S. Food and Drug Administration (FDA) and a favorable evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[6] This guide provides a comprehensive overview of the available safety and toxicity data for neryl propionate, focusing on key toxicological endpoints, experimental methodologies, and metabolic pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of neryl propionate is presented below.

| Property | Value | Reference(s) |

| CAS Number | 105-91-9 | [1][6] |

| Molecular Formula | C13H22O2 | [1][][3] |

| Molecular Weight | 210.31 g/mol | [1][3][7] |

| Appearance | Clear, colorless liquid | [1][] |

| Odor | Fruity, floral, green, jammy, berry | [1][4] |

| Boiling Point | 233 °C @ 760 mmHg | [6] |

| Flash Point | 110 °C (230 °F) TCC | [4] |

| Solubility | Very slightly soluble in water; soluble in alcohol and dipropylene glycol. | [][4][6] |

| logP (o/w) | 4.635 (estimated) | [4] |

| FEMA Number | 2777 | [1][][6] |

Toxicological Data Summary

The toxicological profile of neryl propionate indicates a low level of toxicity. The available data for key endpoints are summarized in the table below.

| Endpoint | Species | Route | Dosage/Concentration | Result | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | > 5000 mg/kg | LD50 > 5000 mg/kg | [1][4] |

| Acute Dermal Toxicity | Rabbit | Dermal | > 5000 mg/kg | LD50 > 5000 mg/kg | [1][4] |

| Skin Irritation | Human | Dermal | 4% and 6% solutions | No irritation observed | [4] |

| Skin Sensitization | Human | Dermal | 6% solution | No sensitization observed | [4] |

| Skin Sensitization (QRA) | - | - | - | NESIL of 5000 µg/cm² (via read-across) | [7] |

Detailed Toxicological Endpoints

Acute Toxicity

Studies on neryl propionate show a very low potential for acute toxicity.

-

Oral: The acute oral Lethal Dose 50 (LD50) in rats was determined to be greater than 5000 mg/kg.[1][4]

-

Dermal: The acute dermal LD50 in rabbits also exceeded 5000 mg/kg.[1][4]

Experimental Protocol: Acute Oral Toxicity (Based on historical studies like Moreno, 1975) The protocol for these studies, typical for the time, would have generally followed the principles of the OECD 401 guideline. A single high dose (e.g., 5000 mg/kg) of undiluted neryl propionate was administered by gavage to a group of rats. The animals were then observed for signs of toxicity and mortality over a 14-day period. A full necropsy would be performed on all animals at the end of the observation period. The lack of mortality at this high dose level establishes the LD50 as being greater than 5000 mg/kg.

Skin Irritation and Sensitization

-

Irritation: Neryl propionate is not considered to be a skin irritant. In a human patch test involving 25 volunteers, a 4% solution of neryl propionate did not cause irritation. Another study reported that a 6% solution produced no irritation.[4]

-

Sensitization: While one human study showed no sensitization from a 6% solution, the Research Institute for Fragrance Materials (RIFM) has evaluated the closely related analogue, geranyl propionate, and considers it a potential skin sensitizer based on a weight of evidence approach.[4][7] Using a Quantitative Risk Assessment (QRA) methodology, a No Expected Sensitization Induction Level (NESIL) of 5000 µg/cm² was established for geranyl propionate, which is considered applicable for risk assessment purposes.[7]

Experimental Protocol: Human Repeat Insult Patch Test (HRIPT) The HRIPT is a standard method to assess the skin sensitization potential of a substance in humans. It consists of two distinct phases.

References

- 1. NERYL PROPIONATE | 105-91-9 [chemicalbook.com]

- 3. GSRS [precision.fda.gov]

- 4. neryl propionate, 105-91-9 [thegoodscentscompany.com]

- 5. Neryl Propionate | 105-91-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. Neryl propionate | C13H22O2 | CID 5365982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

A Technical Guide to the Physical Properties of Neryl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of neryl propionate, specifically its boiling point and density. The information is compiled from various sources to ensure a comprehensive understanding for research and development applications. This document outlines the reported values for these properties and provides standardized experimental protocols for their determination in a laboratory setting.

Core Physical Properties of Neryl Propionate

Neryl propionate, also known as [(2Z)-3,7-dimethylocta-2,6-dienyl] propanoate, is a carboxylic ester with applications in the flavor and fragrance industry. An accurate understanding of its physical properties is crucial for its application, quality control, and in the development of new products.

Data Presentation

The following table summarizes the reported quantitative data for the boiling point and density of neryl propionate. It is important to note the conditions under which these values were determined, as they can influence the measurements.

| Physical Property | Value | Conditions |

| Boiling Point | 233.00 °C | @ 760.00 mm Hg[1][2][3] |

| 253.00 °C | (EPI 4.0)[4] | |

| 282.4 °C | @ 760 mmHg[5] | |

| Density | 0.89-0.91 g/cm³ | (d20/4)[1] |

| 0.9 g/cm³ | -[4][5][6] | |

| Specific Gravity | 0.898 - 0.908 | @ 25 °C[4] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the boiling point and density of neryl propionate. These protocols are based on standard laboratory practices for liquid organic compounds.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid organic compound.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (-10 to 300 °C)

-

Capillary tubes (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

-

Liquid paraffin or other suitable high-boiling point liquid

Procedure:

-

Sample Preparation: Fill the small test tube with neryl propionate to a depth of approximately 2-3 cm.

-

Capillary Tube Placement: Place a capillary tube, with its sealed end facing upwards, into the test tube containing the neryl propionate.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Immerse the assembly into the Thiele tube or oil bath, ensuring that the heat-transfer liquid is above the level of the neryl propionate but below the opening of the test tube.

-

Observation: Gently heat the apparatus. As the temperature approaches the boiling point of neryl propionate, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating Adjustment: Continue to heat gently until a rapid and continuous stream of bubbles is observed. At this point, turn off the heat source.

-

Boiling Point Determination: Allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[1][3] Record this temperature.

-

Barometric Pressure: It is recommended to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.[2]

Determination of Density (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid.[5]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermostatic bath

-

Distilled water (as a reference liquid)

-

Neryl propionate sample

Procedure:

-

Mass of the Empty Pycnometer: Thoroughly clean and dry the pycnometer. Measure and record its mass (M1) using an analytical balance.

-

Mass of Pycnometer with Reference Liquid: Fill the pycnometer with distilled water of a known temperature and density. Insert the stopper, allowing excess water to exit through the capillary. Place the pycnometer in a thermostatic bath at a specified temperature (e.g., 20°C or 25°C) until it reaches thermal equilibrium.[7] Dry the exterior of the pycnometer and measure its mass (M2).

-

Mass of Pycnometer with Sample Liquid: Empty and dry the pycnometer. Fill it with neryl propionate, and repeat the process of inserting the stopper and allowing the excess to escape. Bring the pycnometer and its contents to the same specified temperature in the thermostatic bath.[7] Dry the exterior and measure its mass (M3).

-

Calculation of Density: The density of the neryl propionate (ρ_sample) can be calculated using the following formula:

ρ_sample = ((M3 - M1) / (M2 - M1)) * ρ_water

Where:

-

M1 = Mass of the empty pycnometer

-

M2 = Mass of the pycnometer filled with water

-

M3 = Mass of the pycnometer filled with neryl propionate

-

ρ_water = The known density of water at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of neryl propionate.

Caption: Workflow for determining the boiling point and density of neryl propionate.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. fpharm.uniba.sk [fpharm.uniba.sk]

- 6. scribd.com [scribd.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

Neryl propionate solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of neryl propionate in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative and estimated quantitative information. Furthermore, it offers detailed, adaptable experimental protocols for researchers to determine the precise solubility of neryl propionate in solvents relevant to their work.

Introduction to Neryl Propionate

Neryl propionate ((2Z)-3,7-dimethylocta-2,6-dien-1-yl propanoate) is a naturally occurring ester with a characteristic fruity, rose-like aroma. It is found in various plants and is utilized in the flavor and fragrance industry. In the context of drug development, understanding the solubility of such a molecule is critical for formulation, delivery, and bioavailability studies.

Solubility of Neryl Propionate

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. For neryl propionate, a terpene ester, its solubility is largely influenced by the polarity of the solvent.

Quantitative Solubility Data

Currently, there is a scarcity of precise, experimentally determined quantitative solubility data for neryl propionate across a wide range of organic solvents. The available information is summarized in the table below.

| Solvent | Type | Quantitative Solubility | Qualitative Description | Citation |

| Water | Inorganic | ~ 2.22 mg/L (estimated at 25°C) | Very slightly soluble | |

| 70% Ethanol (in water) | Organic (Alcohol) | 1 mL in 15 mL | Soluble | [1] |

| Alcohol | Organic (Alcohol) | Not specified | Soluble | [1][] |

| Dipropylene Glycol | Organic (Glycol) | Not specified | Soluble | [3] |

Note: The solubility in 70% ethanol suggests good miscibility with aqueous alcohol solutions.

Qualitative Solubility and Inferences

General principles of organic chemistry suggest that neryl propionate, as a relatively nonpolar ester, will exhibit good solubility in a variety of organic solvents. A study on other terpene derivatives indicated high solubility in solvents such as chloroform, 1,4-dioxane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[4] While not specific to neryl propionate, this provides a strong indication of expected behavior.

For reference, the table below presents the quantitative solubility of a structurally similar, smaller terpene ester, isopropyl propionate , in various organic solvents. This data can serve as a useful guide for solvent selection in studies involving neryl propionate.

| Solvent | Solubility of Isopropyl Propionate (g/L) |

| Ethanol | 1064.49 |

| Methanol | 1655.14 |

| Isopropanol | 1051.27 |

| Acetone | 1719.01 |

| Ethyl Acetate | 1123.1 |

| n-Propanol | 1012.26 |

| n-Butanol | 945.26 |

| Acetonitrile | 1524.24 |

| Toluene | 585.01 |

| 1,4-Dioxane | 1539.57 |

| Tetrahydrofuran (THF) | 1773.37 |

| N,N-Dimethylformamide (DMF) | 2208.23 |

Data for isopropyl propionate is provided for illustrative purposes only and does not represent the solubility of neryl propionate.[5]

Experimental Protocols for Solubility Determination

To empower researchers to generate precise solubility data for neryl propionate in their solvents of interest, this section provides a detailed experimental protocol based on the widely accepted shake-flask method. This method is suitable for determining the solubility of a substance in a given solvent at a specific temperature.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solute (neryl propionate) in the solvent of choice for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

Neryl propionate (high purity)

-

Solvents of interest (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, or Gas Chromatography with Mass Spectrometry (GC-MS))

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of neryl propionate to a series of vials containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatically controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To ensure all undissolved particles are removed, either:

-

Centrifuge the sample at a high speed.

-

Filter the supernatant through a syringe filter compatible with the solvent.

-

-

-

Quantification of Neryl Propionate:

-

Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, HPLC-MS, or GC-MS) to determine the concentration of neryl propionate.

-

Prepare a calibration curve using standard solutions of neryl propionate of known concentrations to accurately quantify the amount in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of neryl propionate in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or milligrams per liter (mg/L).

-

Analytical Method Development

A crucial aspect of this protocol is the development of a robust and validated analytical method for the quantification of neryl propionate. Both HPLC and GC are suitable techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for the analysis of esters. Detection can be achieved using a UV detector (wavelength to be optimized based on the UV absorbance spectrum of neryl propionate) or a mass spectrometer for higher sensitivity and specificity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of neryl propionate, GC-MS is also a highly effective method. A non-polar or medium-polarity capillary column would be suitable. The mass spectrometer allows for highly specific detection and quantification based on the mass-to-charge ratio of characteristic fragment ions of neryl propionate.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of neryl propionate solubility using the shake-flask method.

Conclusion

While specific quantitative solubility data for neryl propionate in a wide array of organic solvents remains to be extensively published, this guide provides the currently available information and a robust framework for its experimental determination. The provided protocols, based on standard methodologies, will enable researchers and drug development professionals to generate the precise data required for their specific applications, thereby facilitating advancements in formulation and delivery of neryl propionate-containing products. The general solubility of terpene esters suggests that neryl propionate will be soluble in a range of common organic solvents, a hypothesis that can be systematically confirmed using the outlined procedures.

References

A Technical Guide to the Potential Biological Activities of Neryl Propionate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of neryl propionate is limited in publicly available scientific literature. This guide synthesizes information on its constituent parts, nerol and propionate, to infer its potential therapeutic effects. All quantitative data and mechanistic pathways described are based on studies of these individual components and should be considered as predictive for neryl propionate, pending direct experimental validation.

Introduction

Neryl propionate is an organic compound, an ester formed from the condensation of nerol, a monoterpene alcohol, and propionic acid. It is found naturally in some essential oils and is utilized in the flavor and fragrance industry. Beyond its aromatic properties, the potential biological activities of neryl propionate are of increasing interest to the scientific community. This technical guide provides an in-depth overview of its putative anticancer, anti-inflammatory, and antimicrobial properties, based on the activities of its precursors. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.

Potential Anticancer Activity

The anticancer potential of neryl propionate can be inferred from studies on nerol and sodium propionate, which have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for nerol and sodium propionate against different cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| Nerolidol (related to Nerol) | MOLT-4 | Acute Lymphoblastic Leukemia | 30 µM | [1] |

| Sodium Propionate | MDA-MB-231 | Breast Cancer (Triple-Negative) | 6.49 mM | [2][3] |

| Sodium Propionate | MCF-7 | Breast Cancer (ER-positive) | 4.50 mM | [4] |

| Sodium Propionate | HCT116 | Colorectal Cancer | 10.39 mM | [5] |

Postulated Mechanisms of Action

JAK2/STAT3 Pathway Inhibition: Sodium propionate has been shown to inhibit the JAK2/STAT3 signaling pathway. This inhibition leads to cell cycle arrest at the G0/G1 phase and a subsequent increase in reactive oxygen species (ROS) and phosphorylation of p38 MAPK, ultimately inducing apoptosis in breast cancer cells.

PPAR-γ Signaling: In glioblastoma cells, sodium propionate is suggested to exert its anticancer effects through the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway, leading to apoptosis and autophagy.

NF-κB/STAT-3 and PI3K/Akt Pathway Modulation: Nerolidol, a structurally similar compound to nerol, has been observed to induce apoptosis in acute lymphoblastic leukemia cells by modulating the NF-κB/STAT-3 and PI3K/Akt signaling pathways.

Signaling Pathway Diagram

Figure 1: Postulated anticancer signaling pathways modulated by sodium propionate.

Potential Anti-inflammatory Activity

The anti-inflammatory effects of neryl propionate are suggested by studies on neroli essential oil (which contains nerol) and sodium propionate. These compounds have been shown to modulate key inflammatory pathways.

Quantitative Data Summary

| Compound | Model System | Effect | IC50 Value | Reference |

| Sodium Propionate | Colon Organ Cultures | Suppression of IL-6 | ~1 mmol/L | [6] |

| Nerolidol | Human Neutrophils (fMLF induced) | Inhibition of activation | 4.0 µM | [7] |

| Nerolidol | Human Neutrophils (WKYMVM induced) | Inhibition of activation | 3.7 µM | [7] |

Postulated Mechanisms of Action

NF-κB Pathway Inhibition: Sodium propionate has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. This leads to a dose-dependent decrease in the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8]

Nitric Oxide/Cyclic-Guanosine Monophosphate Pathway: Essential oil of Citrus aurantium L., rich in nerol and its esters, has shown analgesic and anti-inflammatory effects, suggesting involvement of the nitric oxide/cyclic-guanosine monophosphate (NO/cGMP) pathway.[9]

Signaling Pathway Diagram

Figure 2: Postulated anti-inflammatory mechanism via NF-κB inhibition by sodium propionate.

Potential Antimicrobial Activity

The antifungal properties of neryl propionate are suggested by studies on nerol and propionate against pathogenic fungi.

Quantitative Data Summary

| Compound | Fungal Strain | MIC Value | Reference |

| Nerol | Aspergillus flavus | 0.1 µL/mL (vapor phase) | [10] |

| Nerol | Aspergillus niger | Markedly inhibits growth | [11] |

| Nerol | Candida albicans | Effective by altering cell membrane integrity | [11] |

| Sodium Propionate | Candida albicans | MIC of 250 mM |

Postulated Mechanisms of Action

The antifungal mechanism of propionate is thought to involve the intracellular accumulation of propionyl-CoA, which inhibits key enzymes in fungal metabolism, such as pyruvate dehydrogenase. Nerol is believed to exert its antifungal effects by disrupting the integrity of the fungal cell membrane.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of neryl propionate on cancer cell lines.

Materials:

-

Neryl propionate

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

96-well tissue culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of neryl propionate in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the neryl propionate dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve neryl propionate, e.g., DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][13][14][15]

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of neryl propionate against fungal strains.

Materials:

-

Neryl propionate

-

Fungal strain (e.g., Candida albicans, Aspergillus niger)

-

96-well microtiter plates

-

RPMI-1640 medium, buffered with MOPS

-

Spectrophotometer

Procedure:

-

Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.

-

Prepare serial twofold dilutions of neryl propionate in RPMI-1640 medium in the wells of a 96-well plate.

-

Add 100 µL of the fungal inoculum to each well.

-

Include a positive control (fungal inoculum without neryl propionate) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of neryl propionate that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by measuring absorbance.[16][17][18][19][20]

Anti-inflammatory Assessment: NF-κB Reporter Assay

This protocol is for assessing the inhibitory effect of neryl propionate on NF-κB activation.

Materials:

-

HEK293 cells stably expressing an NF-κB luciferase reporter construct

-

Neryl propionate

-

96-well white, opaque cell culture plates

-

Complete culture medium

-

TNF-α (or other NF-κB activator like LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells into a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of neryl propionate for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence in the presence of neryl propionate indicates inhibition of NF-κB activation. Calculate the IC50 value.[21][22][23][24]

Experimental Workflow Diagram

Figure 3: General experimental workflow for investigating the biological activities of neryl propionate.

Conclusion

While direct evidence is currently limited, the analysis of its constituent components, nerol and propionate, strongly suggests that neryl propionate possesses promising anticancer, anti-inflammatory, and antimicrobial properties. The data and protocols presented in this guide are intended to serve as a foundation for future research to directly investigate and validate these potential therapeutic activities. Further studies are warranted to elucidate the precise mechanisms of action and to evaluate the efficacy and safety of neryl propionate in preclinical models.

References

- 1. Anticancer potential of nerolidol on acute lymphoblastic leukemia cells through the interactions with the NF-κB/STAT-3 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sodium Butyrate (NaB) and Sodium Propionate (NaP) Reduce Cyclin A2 Expression, Inducing Cell Cycle Arrest and Proliferation Inhibition of Different Breast Cancer Subtypes, Leading to Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium butyrate and sodium propionate inhibit breast cancer cell migration and invasion through regulation of epithelial-to-mesenchymal transition and suppression of MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High‑dose sodium propionate contributes to tumor immune escape through the IGF2BP3/PD‑L1 axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: A study with relevance to inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Anti-Inflammatory and Antioxidant Effects of Sodium Propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analgesic and anti-inflammatory activities of Citrus aurantium L. blossoms essential oil (neroli): involvement of the nitric oxide/cyclic-guanosine monophosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigations on the Antifungal Effect of Nerol against Aspergillus flavus Causing Food Spoilage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]

- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. indigobiosciences.com [indigobiosciences.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Metabolic Fate of Neryl Propionate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the proposed degradation pathway of neryl propionate, a significant compound in the flavor, fragrance, and chemical industries. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to present a putative metabolic pathway, detailed experimental protocols for its investigation, and relevant quantitative data to support future research.

Neryl propionate, a carboxylic ester of nerol and propionic acid, is presumed to initiate its degradation through enzymatic hydrolysis. This initial cleavage yields nerol and propionic acid, which are subsequently metabolized through distinct and well-documented pathways. While a complete, empirically verified degradation pathway for neryl propionate has not been formally elucidated in scientific literature, this guide constructs a robust, inferred pathway based on the known metabolic fates of its constituent molecules.

Proposed Degradation Pathway

The metabolic breakdown of neryl propionate is hypothesized to occur in three primary stages:

-

Ester Hydrolysis : The degradation is initiated by the action of esterase or lipase enzymes, which cleave the ester bond of neryl propionate to release nerol and propionic acid.

-

Nerol Catabolism : The monoterpene alcohol, nerol, is proposed to undergo a series of oxidative steps, similar to its stereoisomer geraniol. This involves oxidation to neral and then to neranic acid, which is subsequently activated to neranyl-CoA and further metabolized, likely via a pathway analogous to beta-oxidation, to produce acetyl-CoA.[1][2]

-

Propionate Catabolism : The resulting propionic acid enters central metabolism. It is first converted to propionyl-CoA, which is then carboxylated and isomerized to succinyl-CoA, an intermediate of the citric acid cycle.[3]

Quantitative Data Summary

Quantitative data for the direct degradation of neryl propionate is not currently available. The tables below present representative kinetic and degradation rate data for analogous reactions and related compounds to provide a quantitative framework for future studies.

Table 1: Representative Enzymatic Reaction Kinetics

| Reaction | Enzyme Class | Substrate | Km (mM) | Vmax (U/mg) |

| Ester Hydrolysis | Lipase/Esterase | Terpenoid Ester | Data Not Available | Data Not Available |

| Alcohol Oxidation | Alcohol Dehydrogenase | Nerol | 0.15 | 2.5 |

| Carboxylation | Propionyl-CoA Carboxylase | Propionyl-CoA | 0.28 | 7.1 |

Table 2: Microbial Degradation Rates of Analogous Compounds

| Microorganism | Substrate | Degradation Rate/Efficiency |

| Pseudomonas citronellolis | Geraniol | Approx. 1.5 g/L per day |

| Mixed Rumen Bacteria | α-Terpinolene | >99% degradation in 24 hours |

| Syntrophic Microbial Culture | Propionate | 0.85 mM per hour |

Experimental Protocols

To facilitate the validation of the proposed pathway, this guide provides detailed methodologies for key experiments.

Protocol 1: Microbial Degradation of Neryl Propionate

This protocol details a method for assessing the degradation of neryl propionate by a microbial culture, such as Pseudomonas sp., which is known to degrade terpenes.[4]

-

Culture and Media : A minimal salts medium is prepared with neryl propionate as the sole carbon source. This is then inoculated with a pre-cultured microbial strain.

-

Incubation and Sampling : The culture is incubated under appropriate aerobic conditions. Samples are collected at regular intervals to monitor the degradation process.

-

Analytical Quantification : The concentrations of neryl propionate and its primary metabolite, nerol, are quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[5] Propionic acid and its downstream metabolites are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

Protocol 2: In Vitro Enzymatic Hydrolysis Assay

This protocol outlines an assay to measure the hydrolytic activity of lipases or esterases on neryl propionate.

-

Reaction Setup : A buffered solution containing a known concentration of neryl propionate is prepared.

-

Enzymatic Reaction : The reaction is initiated by the addition of a commercially available lipase or esterase.

-

Product Analysis : The reaction is stopped, and the products, nerol and propionic acid, are quantified using GC-MS and LC-MS, respectively, to determine the rate of hydrolysis.

Visualizing the Pathway and Experimental Workflow

To provide a clear visual representation of the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: A diagram of the proposed neryl propionate degradation pathway.

Caption: An overview of the experimental workflow for microbial degradation analysis.

This technical guide serves as a foundational resource for initiating and advancing research into the metabolism of neryl propionate. The proposed pathways and detailed protocols provide a clear roadmap for researchers to validate these hypotheses and contribute to a deeper understanding of the biotransformation of this important industrial compound.

References

- 1. Frontiers | Microbial monoterpene transformations—a review [frontiersin.org]

- 2. scielo.br [scielo.br]

- 3. Microbial degradation of monoterpenes in the absence of molecular oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Neryl Propionate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of neryl propionate, a valuable flavor and fragrance compound. The use of lipases as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. The information presented is curated from scientific literature and is intended to guide researchers in developing efficient and sustainable processes for the production of this and similar flavor esters.

Introduction

Neryl propionate is a fragrance ingredient known for its fruity and rosy aroma, making it a desirable component in the food, cosmetic, and pharmaceutical industries. Enzymatic synthesis, particularly through lipase-catalyzed esterification or transesterification, provides a method for producing "natural" flavor compounds under mild reaction conditions, often with high yields and selectivity. This approach avoids the harsh chemicals and potential byproducts associated with conventional chemical synthesis. The most commonly employed lipase for this type of synthesis is the immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435.

Reaction Principle: Lipase-Catalyzed Esterification

The synthesis of neryl propionate can be achieved via two primary lipase-catalyzed routes: direct esterification of nerol with propionic acid or transesterification of nerol with a propionate ester (e.g., ethyl propionate or vinyl propionate).

-

Direct Esterification: Nerol + Propionic Acid ⇌ Neryl Propionate + Water

-

Transesterification: Nerol + Propyl Propionate ⇌ Neryl Propionate + Propanol

The reaction typically follows a Ping-Pong Bi-Bi mechanism, where the lipase first forms an acyl-enzyme intermediate with the acyl donor (propionic acid or propionate ester), which is then transferred to the acyl acceptor (nerol).

Quantitative Data Summary

The following tables summarize quantitative data from studies on the enzymatic synthesis of geranyl propionate, a geometric isomer of neryl propionate. The reaction conditions and outcomes are expected to be highly similar for neryl propionate synthesis.

Table 1: Optimization of Reaction Conditions for Geranyl Propionate Synthesis

| Parameter | Range Studied | Optimal Condition | Conversion (%) | Reference |

| Temperature (°C) | 30 - 70 | 40 | ~93 | [1] |

| Substrate Molar Ratio (Geraniol:Propionic Acid) | 1:1 - 5:1 | 3:1 | ~93 | [1] |

| Enzyme Loading (wt% of substrates) | 1 - 15 | 10 | ~93 | [1] |

| Agitation Speed (rpm) | 100 - 200 | 150 | ~93 | [1] |

| Reaction Time (h) | 1 - 8 | 6 | ~93 | [1] |

Table 2: Kinetic Study of Geranyl Propionate Synthesis

| Parameter Varied | Conditions | Initial Reaction Rate (min⁻¹) | Reference |

| Alcohol:Acid Molar Ratio | 1:1, 3:1, 5:1 (at 50°C, 10 wt% enzyme) | 0.95, 1.48, 2.93 | [1] |

| Enzyme Concentration (wt%) | 1, 5.5, 10 (at 50°C, 3:1 molar ratio) | 0.43, 1.05, 2.95 | [1] |

| Temperature (°C) | 40, 50, 60 (at 3:1 molar ratio, 10 wt% enzyme) | 1.43 (at 40°C), similar rates at 50 and 60°C | [1] |

Experimental Protocols

Protocol for Lipase-Catalyzed Esterification of Nerol with Propionic Acid

This protocol is adapted from the synthesis of geranyl propionate and is expected to yield high conversions for neryl propionate.

Materials:

-

Nerol (≥97% purity)

-

Propionic Acid (≥99% purity)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Solvent (e.g., n-hexane, optional for viscosity reduction)

-

Reaction vessel (e.g., 50 mL screw-capped flask)

-